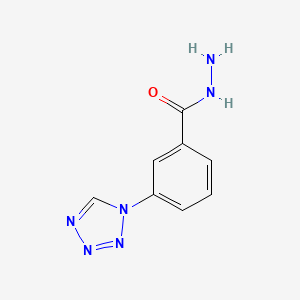

3-(1H-tetrazol-1-yl)benzohydrazide

説明

Significance of the Tetrazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds. nih.gov A key feature of the tetrazole moiety is its role as a bioisostere of the carboxylic acid group. nih.govnih.gov This substitution can lead to improved metabolic stability and better pharmacokinetic profiles, as the tetrazolate anion is more lipophilic than the corresponding carboxylate, potentially enhancing cell membrane penetration. nih.gov

The metabolic stability of the tetrazole ring is a significant advantage in drug design, as it is generally resistant to metabolic degradation. nih.govnih.gov This property can contribute to a longer duration of action and improved bioavailability of drug candidates. nih.gov

The versatility of the tetrazole moiety is evident in the diverse pharmacological activities exhibited by tetrazole-containing compounds. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govnih.gov Over 20 FDA-approved drugs feature a tetrazole ring, underscoring its importance in contemporary medicine. nih.gov The ability of the tetrazole ring to act as a versatile scaffold has led to its incorporation into a multitude of drug discovery programs, targeting a wide range of diseases. nih.govresearchgate.net

The Hydrazide Functional Group in Contemporary Drug Design and Discovery

The hydrazide functional group (-CONHNH2) is another cornerstone of medicinal chemistry, valued for its synthetic utility and its presence in numerous therapeutic agents. nih.govresearchgate.net Hydrazides serve as crucial intermediates in the synthesis of a variety of heterocyclic compounds, and they can also act as key pharmacophoric features in their own right. researchgate.net

The hydrazide moiety is a component of several clinically used drugs, demonstrating its therapeutic relevance. This functional group can engage in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the binding affinity and selectivity of a molecule.

Research has shown that benzohydrazide (B10538) derivatives, in particular, are promising candidates for the development of new anticancer agents. For instance, a series of benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov Some of these compounds have demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov

Overview of Research Trajectories for Tetrazolyl Benzohydrazide Compounds

The combination of the tetrazole and benzohydrazide scaffolds in a single molecular entity, as seen in 3-(1H-tetrazol-1-yl)benzohydrazide, opens up several promising avenues for research. While specific research on this compound is not extensively documented in the public domain, the research trajectories for closely related compounds provide valuable insights into its potential applications.

One significant area of investigation is in the development of novel anticancer agents . The known anticancer properties of both tetrazole nih.govresearchgate.netresearchgate.net and benzohydrazide nih.gov derivatives suggest that their combination could lead to compounds with potent antiproliferative effects. For example, research on benzohydrazide derivatives as EGFR kinase inhibitors has shown promise, with some compounds exhibiting significant activity against cancer cell lines. nih.govmdpi.com The incorporation of a tetrazole ring could further enhance these properties.

Another promising research direction is the exploration of antimicrobial activity . Tetrazole derivatives are known to possess a broad spectrum of antimicrobial activities. nih.gov The synthesis of new tetrazole derivatives and their corresponding hydrazides has yielded compounds with varying degrees of activity against different bacterial and fungal strains. nih.gov This suggests that tetrazolyl benzohydrazides could be valuable leads in the search for new anti-infective agents.

Furthermore, the investigation of tetrazolyl hydrazide compounds as enzyme inhibitors is an active area of research. For instance, tetrazolylhydrazide ligands have been studied as potential inhibitors of KDM4, a histone demethylase, indicating their potential to modulate epigenetic targets. researchgate.net The ability of the tetrazole group to compete with substrates in the active sites of enzymes makes this class of compounds interesting for the development of targeted therapies. researchgate.net

The tables below present data from studies on related compounds, illustrating the potential for biological activity in this class of molecules.

Table 1: In Vitro Antiproliferative Activities of Selected Benzohydrazide Derivatives against Human Cancer Cell Lines

| Compound | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | HeLa (IC₅₀, µM) | HepG2 (IC₅₀, µM) |

| H20 | 0.46 | 0.29 | 0.15 | 0.21 |

| Erlotinib (Control) | 0.20 | 0.12 | 0.17 | 0.10 |

| Data sourced from a study on benzohydrazide derivatives containing dihydropyrazoles as potential EGFR kinase inhibitors. nih.govresearchgate.net |

Table 2: EGFR Kinase Inhibitory Activity of Selected Benzohydrazide Derivatives

| Compound | EGFR IC₅₀ (µM) |

| H20 | 0.08 |

| Erlotinib (Control) | 0.03 |

| Data from a study evaluating the EGFR inhibitory activity of benzohydrazide derivatives. nih.govresearchgate.net |

Structure

2D Structure

特性

IUPAC Name |

3-(tetrazol-1-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O/c9-11-8(15)6-2-1-3-7(4-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNNRMCFYOOQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406751 | |

| Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351994-81-5 | |

| Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1h Tetrazol 1 Yl Benzohydrazide and Its Derivatives

Established Synthetic Pathways for Tetrazolyl Benzohydrazides

The traditional synthesis of tetrazolyl benzohydrazides typically involves a two-step process: the formation of the tetrazole ring followed by the elaboration of the benzohydrazide (B10538) moiety.

Ring Closure Reactions for Tetrazole Ring Formation

The most common and versatile method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.netacs.orgnih.gov This reaction is a type of 1,3-dipolar cycloaddition and is widely used for the synthesis of 5-substituted 1H-tetrazoles. nih.govresearchgate.net The reaction can be carried out using various azide sources, including sodium azide, in the presence of an acid catalyst. acs.orgyoutube.comresearchgate.net

For the synthesis of a compound like 3-(1H-tetrazol-1-yl)benzohydrazide, the starting material would be a substituted benzonitrile (B105546). The reaction proceeds through the activation of the nitrile by a protic or Lewis acid, making it more susceptible to nucleophilic attack by the azide ion. acs.orgnih.gov The reaction is often conducted at elevated temperatures. acs.org While the reaction is generally effective, the use of potentially explosive and toxic reagents like hydrazoic acid has led to the development of safer alternatives. researchgate.net

A general scheme for this reaction is as follows:

Starting Material: A substituted benzonitrile.

Reagents: Sodium azide (NaN₃) and a proton source (e.g., ammonium (B1175870) chloride) or a Lewis acid. acs.orgyoutube.com

Solvent: Typically a polar aprotic solvent like dimethylformamide (DMF). youtube.com

Conditions: The mixture is heated to facilitate the cycloaddition. youtube.com

The mechanism involves the formation of an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring. acs.org

Hydrazinolysis and Subsequent Condensation Reactions

Once the tetrazole-containing benzonitrile is synthesized, the next step is the formation of the hydrazide. This is typically achieved through hydrazinolysis of a corresponding ester derivative. nih.govuobaghdad.edu.iq The tetrazolyl benzonitrile is first converted to its corresponding methyl or ethyl ester. This ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the desired benzohydrazide. nih.govuobaghdad.edu.iq

The general procedure is as follows:

Esterification: The tetrazolyl benzonitrile is hydrolyzed to the carboxylic acid, which is then esterified.

Hydrazinolysis: The resulting ester is refluxed with hydrazine hydrate in a suitable solvent like ethanol. uobaghdad.edu.iq

The resulting hydrazide can then be further modified. For instance, condensation reactions with various aldehydes or ketones can lead to the formation of hydrazones, which are another class of biologically active compounds. nih.gov

Innovative Strategies in the Synthesis of Tetrazole-Containing Scaffolds

To overcome the limitations of traditional methods, researchers have developed innovative strategies for the synthesis of tetrazole-containing compounds, focusing on efficiency, diversity, and sustainability.

Application of Multicomponent Reactions (MCRs) for Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, have emerged as a powerful tool for generating molecular diversity. nih.govnih.govacs.org The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis. beilstein-journals.orgmdpi.comnih.gov

The Ugi four-component reaction (U-4CR) and its azide variant (Ugi-azide reaction) are particularly useful for the synthesis of 1,5-disubstituted tetrazoles. acs.orgmdpi.com In the Ugi-azide reaction, an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a safe source like trimethylsilyl (B98337) azide) react to form a tetrazole derivative. mdpi.comorganic-chemistry.org This approach offers a high degree of structural diversity as each of the four components can be varied. acs.orgacs.org

The Passerini three-component reaction (P-3CR) has also been utilized to create novel tetrazole building blocks. beilstein-journals.orgnih.gov By employing diversely protected tetrazole aldehydes as one of the components, complex, drug-like molecules can be synthesized efficiently. beilstein-journals.orgchemicalbook.comrug.nl This strategy allows for the incorporation of the tetrazole moiety early in the synthetic sequence, providing a complementary approach to the traditional late-stage functionalization of nitriles. beilstein-journals.orgnih.govchemicalbook.com

Table 1: Examples of Multicomponent Reactions in Tetrazole Synthesis

| Reaction Name | Components | Product Type | Reference |

| Ugi-Azide Reaction | Aldehyde/Ketone, Amine, Isocyanide, Hydrazoic Acid | 1,5-Disubstituted Tetrazoles | mdpi.com |

| Passerini-Tetrazole Reaction | Tetrazole Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Tetrazole Derivatives | beilstein-journals.orgnih.gov |

Green Chemistry Approaches and Microwave-Assisted Synthetic Techniques

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for tetrazole synthesis. Microwave-assisted synthesis has gained significant attention as it often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. ijrpr.combenthamdirect.comnih.gov

Microwave irradiation has been successfully applied to the [3+2] cycloaddition reaction between nitriles and sodium azide, often in the presence of a catalyst. rsc.org For example, a heterogeneous copper-based catalyst has been used to facilitate the synthesis of 5-substituted 1H-tetrazoles in high yields within minutes under microwave heating. rsc.org This method offers advantages such as a simple work-up procedure and the potential for catalyst recycling. rsc.org

The use of safer solvents and catalysts is another key aspect of green chemistry in tetrazole synthesis. benthamdirect.com Research is ongoing to replace hazardous reagents and minimize waste generation in these synthetic processes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours | Minutes | ijrpr.comnih.gov |

| Yield | Often Moderate | Generally High | nih.govrsc.org |

| Energy Consumption | High | Low | ijrpr.com |

| Solvent Usage | Can be significant | Often reduced | ijrpr.com |

The Role of Tetrazole as a Versatile Building Block in Complex Molecule Synthesis

The tetrazole moiety is not just a final product but also a versatile building block for the synthesis of more complex molecules. beilstein-journals.orgchemicalbook.com Its unique properties make it a valuable component in the design of new pharmaceuticals and materials. researchgate.netnih.gov

The ability to introduce the tetrazole ring early in a synthetic route using MCRs allows for the creation of diverse compound libraries with varied functionalities. beilstein-journals.orgnih.govrug.nl These tetrazole-containing scaffolds can then be further elaborated through various chemical transformations. For example, a tetrazole aldehyde can serve as a key intermediate for subsequent reactions to build more complex heterocyclic systems. beilstein-journals.orgchemicalbook.com

Furthermore, the tetrazole ring itself can participate in subsequent reactions. For instance, N-substituted tetrazoles can be used in cycloaddition reactions to form other heterocyclic structures. wikipedia.org This versatility makes the tetrazole unit a powerful tool for medicinal chemists and material scientists in the construction of novel molecular architectures with desired properties.

Biological Activities and Therapeutic Potential of 3 1h Tetrazol 1 Yl Benzohydrazide Analogues

Investigation of Antimicrobial Efficacy

Analogues of 3-(1H-tetrazol-1-yl)benzohydrazide have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential leads for new anti-infective agents. nih.govnih.gov The incorporation of the acyl-hydrazone group, in particular, is noted for its contribution to antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov

Antibacterial Activity Spectrum

Derivatives incorporating the tetrazole and hydrazide structures have been tested against both Gram-positive and Gram-negative bacteria. Studies show that these compounds can exhibit significant inhibitory action. For instance, certain tetrazole derivatives have shown strong inhibition against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative). journalajocs.com In some cases, the antibacterial activity of synthesized tetrazole Schiff bases and other derivatives was found to be comparable to standard antibiotics like amoxicillin (B794) and doxycycline. nih.govjournalajocs.com The continual emergence of antibiotic-resistant bacterial strains underscores the importance of developing novel antibacterial agents such as these. nih.gov

Table 1: Antibacterial Activity of Selected Tetrazole and Benzohydrazide (B10538) Analogues

| Compound Type | Test Organism | Activity/Result | Reference |

| Tetrazole Derivative (SU7) | Staphylococcus aureus (G+) | High Inhibitory Action | journalajocs.com |

| Tetrazole Derivative (SU7) | E. coli (G-) | High Inhibitory Action | journalajocs.com |

| Tetrazolo[1,5-b]pyridazine Derivative | E. coli | 20 mm zone of inhibition | nih.gov |

| Thiazole Derivatives | Methicillin-resistant S. aureus | Moderate to Significant Activity | nih.gov |

Antifungal Properties and Candidacidal Effects

The antifungal potential of these analogues is particularly noteworthy, especially against Candida species, which are common causes of opportunistic infections. Research has demonstrated that certain tetrazole acyl-hydrazone derivatives are effective against various Candida isolates, with some compounds exhibiting fungicidal (killing) rather than fungistatic (inhibiting growth) activity. nih.gov

The mechanism of action for these compounds often involves the disruption of the fungal cell membrane. nih.gov Studies suggest that they inhibit the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane that is absent in mammalian cells, making it an excellent target for antifungal drugs. This inhibition leads to increased membrane porosity and ultimately cell death. nih.gov Some tetrazole derivatives have shown higher activity against Candida albicans than the reference drugs itraconazole (B105839) and fluconazole, even against azole-resistant strains. nih.gov

Table 2: Antifungal Activity of Selected Tetrazole Analogues

| Compound Class | Test Organism | Mechanism/Result | Reference |

| Tetrazole Acyl-hydrazones | Candida isolates | Fungicidal; Inhibit ergosterol biosynthesis | nih.gov |

| Tetrazole Derivative (SU7) | Candida albicans | Good Inhibitory Efficacy | journalajocs.com |

| 1-(2,4-dihydroxythiobenzoyl)tetrazoles | C. albicans ATCC 10231 | Higher activity than fluconazole | nih.gov |

| 5-thio-substituted tetrazoles | Various Fungi | Effective Antifungal Activity | nih.gov |

Antiviral Research and Inhibition Profiles

The tetrazole scaffold is a key pharmacophore in the development of new antiviral agents. bohrium.comasianpubs.org Its ability to act as a bio-isostere of carboxylic acid and amide groups makes it a valuable component in drug design. researchgate.netasianpubs.org Research has shown that tetrazole derivatives are promising candidates for developing agents against a variety of viruses, including influenza, HIV, and Hepatitis C Virus (HCV). bohrium.comasianpubs.org

For example, a quinolinone derivative containing a tetrazole moiety was found to potently inhibit the replication of the influenza A/WSN/33 virus. researchgate.net Another study highlighted 2-adamantyl-5-aryltetrazoles that exhibited moderate inhibitory activity against the influenza A (H1N1) virus, with a selectivity index significantly higher than the reference drug rimantadine. researchgate.net The antiviral activity of these compounds can be significantly influenced by the nature and position of substituents on the tetrazole and associated rings. mdpi.com

Anticancer Pharmacological Investigations

Benzohydrazides and their derivatives have gained significant attention for their anticancer properties, often proving effective at low concentrations. thepharmajournal.com When combined with a tetrazole ring, these analogues have been evaluated for their ability to suppress the growth of various human cancers.

Cytotoxicity Studies against Diverse Human Tumor Cell Lines

Analogues of this compound have been evaluated for their antiproliferative activity against a wide array of human cancer cell lines. Studies have demonstrated significant cytotoxic effects, often measured by the IC₅₀ value, which indicates the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of 3-(1H-tetrazol-5-yl)-β-carboline derivatives showed potent activity against colorectal adenocarcinoma (HCT116, HT29), pancreatic adenocarcinoma (PANC-1), melanoma (A375), hepatocarcinoma (HEPG2), and breast adenocarcinoma (MCF-7) cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, other benzohydrazide derivatives have shown significant antiproliferative activities against lung (A549), cervical (HeLa), and liver (HepG2) cancer cells. nih.govekb.eg The results often show that these compounds can be more potent than standard chemotherapeutic drugs like doxorubicin (B1662922) against specific cell lines. ekb.eg

Table 3: Cytotoxicity of Selected Tetrazole and Benzohydrazide Analogues against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC₅₀ Value | Reference |

| 3-(1H-tetrazol-5-yl)-β-carbolines | HCT116 | Colorectal | 3.3 - 4.6 µM | nih.gov |

| 3-(1H-tetrazol-5-yl)-β-carbolines | HT29 | Colorectal | 3.3 - 9.6 µM | nih.gov |

| 3-(1H-tetrazol-5-yl)-β-carboline | PANC-1 | Pancreatic | < 8 µM | nih.gov |

| 3-(1H-tetrazol-5-yl)-β-carboline | A375 | Melanoma | < 8 µM | nih.gov |

| Benzohydrazide Derivatives | A549, MCF-7, HeLa, HepG2 | Lung, Breast, Cervical, Liver | 0.15 to 100 µM | nih.gov |

| Benzopyridazine Derivatives | HepG-2 | Liver | 1.5 - 1.8 µM | ekb.eg |

| N-acyl hydrazone (1d) | PC-3 | Prostatic | 9.389 µM | mdpi.com |

Mechanisms of Induced Cell Death (Apoptosis, Necroptosis)

Understanding the mechanism by which cancer cells are killed is crucial for drug development. Research into related compounds indicates that their cytotoxic effects are often mediated through the induction of programmed cell death pathways, primarily apoptosis and necroptosis. nih.gov

Apoptosis is a form of programmed cell death characterized by distinct morphological changes. The induction of apoptosis by therapeutic agents can involve the upregulation of pro-apoptotic proteins like Bax and p53 and the activation of caspases (e.g., caspase-3/7), which are key executioners of this process. nih.gov

Necroptosis is another form of regulated cell death that is morphologically similar to necrosis but is mechanistically controlled. nih.gov This pathway can serve as an alternative cell death mechanism when apoptosis is inhibited. researchgate.net The core of the necroptosis pathway involves the formation of a "necrosome" complex, which consists of key proteins: receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed-lineage kinase domain-like protein (MLKL). nih.gov The activation of this complex leads to membrane disruption and cell death. nih.govnih.gov Studies on cytotoxic compounds have shown that they can trigger cell death by upregulating the gene expression of RIPK1, RIPK3, and MLKL, confirming the induction of necroptosis. nih.gov The ability to induce multiple cell death pathways makes these compounds promising candidates for overcoming drug resistance in cancer.

Enzyme Inhibition in Oncological Contexts (e.g., Telomerase)

While research into the direct telomerase inhibitory activity of this compound analogues is not extensively documented in publicly available literature, the broader class of tetrazole-containing compounds has been explored for anticancer properties. The tetrazole moiety is a key feature in various compounds designed to target cancer-related enzymes. Further investigation is required to specifically determine the potential of this compound analogues as telomerase inhibitors.

Evaluation of Anti-Inflammatory and Analgesic Effects

Analogues of this compound have demonstrated notable anti-inflammatory and analgesic properties. The combination of the tetrazole and benzimidazole (B57391) rings, for instance, has yielded compounds with significant anti-inflammatory activity.

In a study focused on novel benzimidazole-linked tetrazole derivatives, several compounds exhibited anti-inflammatory activities comparable to the standard drug diclofenac. nih.gov The carrageenan-induced paw edema method in albino rats was used to assess this activity. nih.gov Compounds containing acetyl and benzoyl moieties at the N-1 position of the tetrazole ring were particularly effective. nih.gov

Similarly, the analgesic potential of related heterocyclic systems has been investigated. For example, the synthesis of novel pyrazole-containing derivatives of 1,2,4-triazole-3-thiol has led to the identification of compounds with significant antinociceptive activity. zsmu.edu.ua The presence of a 2,6-dichlorophenyl substituent, along with fragments of saturated carboxylic acids and their esters, was found to be beneficial for analgesic effects in acetic acid-induced writhing and formalin inflammation models. zsmu.edu.ua

Table 1: Anti-inflammatory Activity of Benzimidazole-Linked Tetrazole Derivatives

| Compound | Substituent at N-1 of Tetrazole | Anti-inflammatory Activity (% inhibition) | Reference |

|---|---|---|---|

| 3a | Acetyl | Comparable to Diclofenac | nih.gov |

| 3c | Benzoyl | Comparable to Diclofenac | nih.gov |

| 3g | Benzoyl | Comparable to Diclofenac | nih.gov |

Exploration of Central Nervous System (CNS) Related Activities

The exploration of this compound analogues has extended to their effects on the central nervous system. While direct studies on the specific parent compound are limited, research on structurally related compounds provides insights into their potential CNS activities. For instance, a series of novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and evaluated for their anticonvulsant, sedative-hypnotic, and CNS depressant activities. nih.gov Several of these compounds exhibited significant sedative-hypnotic and CNS depressant effects. nih.gov

Furthermore, novel urea (B33335) derivatives incorporating an imidazoline (B1206853) ring have been synthesized and assessed for their CNS activity, with some compounds suggesting a possible interaction with the serotonin (B10506) and/or opioid systems. mdpi.comresearchgate.net

Enzyme Inhibition Studies beyond Oncological Targets

The inhibitory potential of this compound analogues has been investigated against a variety of enzymes, highlighting their broad-spectrum activity.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Analogues featuring the benzohydrazide scaffold have been identified as potent inhibitors of cholinesterases, enzymes critical in the pathogenesis of Alzheimer's disease. Hydrazones derived from 4-(trifluoromethyl)benzohydrazide demonstrated dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The IC50 values for these compounds ranged from 46.8–137.7 µM for AChE and 19.1–881.1 µM for BChE. nih.gov

In a separate study, novel hybrids of 1,2,3-triazoles and hydrazones were synthesized and evaluated for their anti-Alzheimer's activity. nih.gov Two compounds, 6m and 6p, emerged as promising mixed-type inhibitors with IC50 values of 5.23 µM against AChE and 3.39 µM against BChE, respectively. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Hydrazone and Triazole-Hydrazone Derivatives

| Compound Series | Target Enzyme | IC50 Range/Value | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | AChE | 46.8–137.7 µM | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | BChE | 19.1–881.1 µM | nih.gov |

| 1,2,3-Triazole-Hydrazone Hybrid (6m) | AChE | 5.23 µM | nih.gov |

| 1,2,3-Triazole-Hydrazone Hybrid (6p) | BChE | 3.39 µM | nih.gov |

Metallo-β-Lactamase Inhibition

The rise of antibiotic resistance has spurred the development of inhibitors for enzymes like metallo-β-lactamases (MBLs), which are responsible for the deactivation of β-lactam antibiotics. nih.govrsc.orguu.se Aryl tetrazoles with mercaptopropanamide substitutions have been identified as a new class of broad-spectrum MBL inhibitors. researchgate.net One such compound, 13a, demonstrated potent inhibition against VIM-2, NDM-1, and IMP-1 with IC50 values of 0.044 µM, 0.396 µM, and 0.71 µM, respectively. researchgate.net Crystallographic studies revealed that the thiol group of this inhibitor bridges the zinc ions in the active site of the enzyme. researchgate.net

Other Relevant Enzymatic Interactions

The therapeutic potential of these analogues extends to other enzymatic targets. For example, N'-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles have been synthesized and screened for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Several of these derivatives exhibited potent inhibition, with IC50 values significantly lower than the standard drug acarbose. nih.gov Compounds 7a and 7h were particularly noteworthy, with IC50 values of 0.02 µM and 0.01 µM, respectively, and were identified as noncompetitive inhibitors. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Benzohydrazide-1,2,3-Triazole Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 7a | 0.02 | nih.gov |

| 7h | 0.01 | nih.gov |

| Acarbose (Standard) | 752.10 | nih.gov |

Analysis of Antioxidant Capacities and Radical Scavenging Mechanisms

The antioxidant potential of chemical compounds is crucial in combating oxidative stress, a phenomenon implicated in numerous pathological conditions. Analogues of this compound, particularly those incorporating the core benzohydrazide structure, have been investigated for their ability to scavenge free radicals. The hydrazone derivatives of benzohydrazide, for instance, have demonstrated notable antioxidant activity.

Research into a series of novel 3,5-dimethyl-1H-pyrazole derivatives bearing a hydrazide component revealed significant free-radical scavenging capabilities. researchgate.net In particular, certain compounds within this series exhibited potent activity in both 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The presence of hydroxyl (-OH) and amino (-NH) groups in the molecular structures is thought to be a key determinant of their antioxidant potential. researchgate.net For example, one of the most active compounds, 4k , displayed IC50 values of 22.79 ± 3.64 μg/mL in the DPPH assay and an impressive 1.35 ± 0.66 μg/mL in the ABTS assay, highlighting its potent radical scavenging capacity. researchgate.net

Similarly, studies on triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole (B32235) rings have also underscored the contribution of these scaffolds to antioxidant activity. nih.gov Various derivatives were tested using CUPRAC, ABTS, and DPPH methods, with many showing significant antioxidant effects. nih.gov For instance, compound 5c in one such study showed a very good SC50 value in the DPPH assay, while compound 5h exhibited high scavenging activity in the ABTS assay. nih.gov These findings suggest that the integration of different heterocyclic systems can lead to compounds with enhanced antioxidant properties.

The mechanism of action for these antioxidant effects often involves the donation of a hydrogen atom or an electron to neutralize free radicals. The structural features of benzohydrazide and tetrazole derivatives, such as the presence of labile hydrogen atoms and the ability to stabilize radical species through resonance, contribute to their scavenging efficiency.

Table 1: Antioxidant Activity of Selected Hydrazone Derivatives

| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |

|---|---|---|

| 4f | - | - |

| 4g | - | - |

| 4k | 22.79 ± 3.64 | 1.35 ± 0.66 |

Data sourced from a study on 3,5-dimethyl-1H-pyrazole derivatives containing a hydrazide moiety. researchgate.net

Modulation of Multidrug Resistance (MDR) Phenotypes

Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux drugs out of cancer cells. benthamscience.com Analogues of this compound have emerged as promising modulators of MDR.

Key ABC transporters involved in MDR include P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP). mdpi.com The development of inhibitors for these transporters is a critical strategy to resensitize cancer cells to chemotherapeutic agents.

Recent studies have explored tetrazole and oxadiazole derivatives as bioisosteres of known P-gp inhibitors like tariquidar (B1662512) and elacridar. nih.gov These newly synthesized compounds have been evaluated for their ability to reverse MDR by inhibiting P-gp, MRP1, and BCRP. nih.gov All tested compounds demonstrated inhibitory effects on the transport activity of P-gp in MDCK-MDR1 cells, with some compounds showing EC50 values in the low nanomolar range. nih.gov

For instance, compound 15 , an oxadiazole derivative, and compound 22 , a tetrazole derivative, were identified as particularly potent P-gp inhibitors. nih.gov Furthermore, the introduction of the heterocycle rings was found to significantly enhance the activity against P-gp and, in some cases, introduced a moderate inhibitory effect on MRP1 while maintaining some activity against BCRP. nih.gov This led to the discovery of dual inhibitors, such as compound 15 , which showed good activity towards both P-gp and BCRP. nih.gov

Computational studies have suggested a common interaction pattern for the most potent of these compounds at the P-gp binding site. nih.gov The bioisosteric replacement of the amide group in parent compounds with tetrazole or oxadiazole rings has proven to be a successful strategy in developing a new class of potent MDR modulators. nih.gov

Table 2: Inhibitory Activity of Selected Tetrazole and Oxadiazole Analogues on ABC Transporters

| Compound | Transporter | EC₅₀ (nM) |

|---|---|---|

| 15 | P-gp | Low nanomolar range |

| 15 | BCRP | Good activity |

| 22 | P-gp | Low nanomolar range |

Data from a study on tetrazole and oxadiazole derivatives as MDR reversers. nih.gov

Structure Activity Relationship Sar Studies of 3 1h Tetrazol 1 Yl Benzohydrazide Derivatives

Elucidation of Substituent Effects on Biological Potency

The biological efficacy of 3-(1H-tetrazol-1-yl)benzohydrazide derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring and variations within the hydrazide group. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Impact of Positional and Electronic Modifications on the Benzene (B151609) Ring

Research on analogous benzohydrazide (B10538) series has demonstrated that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can impact potency, with the effect being highly dependent on the specific biological target. For instance, in a series of N'-substituted benzylidene benzohydrazides investigated for their α-glucosidase inhibitory activity, the presence of a strong electron-withdrawing nitro group at the para-position of the benzylidene ring significantly enhanced the inhibitory potency. beilstein-journals.org Conversely, studies on other benzohydrazide derivatives have shown that electron-donating groups, such as methoxy (B1213986), can also lead to potent compounds. nih.gov

The position of the substituent is equally crucial. Generally, substituents at the para-position of the benzene ring tend to have a more pronounced effect on activity compared to those at the meta- or ortho-positions. This is often attributed to the potential for direct electronic communication with the hydrazide moiety and the ability to occupy specific pockets within the active site of a biological target.

Table 1: Illustrative SAR of Benzene Ring Substitutions on Hypothetical Enzyme Inhibition

| Compound ID | Substituent (R) on Benzene Ring | Position | IC₅₀ (µM) |

| 1a | -H | - | 15.2 |

| 1b | 4-Cl | para | 8.5 |

| 1c | 4-NO₂ | para | 2.1 |

| 1d | 4-OCH₃ | para | 10.8 |

| 1e | 3-Cl | meta | 12.3 |

| 1f | 2-Cl | ortho | 18.9 |

Note: The data in this table is illustrative and based on general trends observed in related benzohydrazide series, as direct SAR data for this compound derivatives is not available in the public domain.

Influence of Structural Variations within the Hydrazide Moiety

The hydrazide moiety (-CONHNH₂) of this compound is a key pharmacophoric feature that can be readily modified to generate a diverse library of derivatives, such as hydrazones (Schiff bases). The formation of hydrazones by condensing the hydrazide with various aldehydes and ketones introduces a wide range of substituents that can profoundly influence biological activity.

The nature of the substituent introduced via the aldehyde or ketone plays a significant role in determining the potency of the resulting hydrazone. Aromatic and heteroaromatic aldehydes are commonly employed, and the substituents on these rings can engage in additional binding interactions with the target protein. For example, the presence of hydroxyl or methoxy groups on the aromatic ring of the hydrazone can act as hydrogen bond donors or acceptors, potentially increasing binding affinity. Studies on various hydrazone series have consistently shown that the electronic and steric properties of the substituents on the aldehydic or ketonic fragment are critical for activity. mdpi.com

Table 2: Illustrative SAR of Hydrazide Moiety Modifications on Hypothetical Antimicrobial Activity

| Compound ID | R' in -CONHN=CHR' | MIC (µg/mL) vs. S. aureus |

| 2a | Phenyl | 64 |

| 2b | 4-Hydroxyphenyl | 16 |

| 2c | 4-Nitrophenyl | 32 |

| 2d | 2-Furyl | 32 |

| 2e | 2-Thienyl | 16 |

Note: The data in this table is illustrative and based on general trends observed in related hydrazone series, as direct SAR data for this compound derivatives is not available in the public domain.

Bioisosteric Replacement Strategies and their Pharmacological Implications

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The tetrazole ring in this compound is itself a bioisostere of a carboxylic acid. This substitution is often made to enhance metabolic stability and improve oral bioavailability.

A notable example of bioisosteric replacement involves the substitution of a 1,2,3-triazole ring with a 1H-tetrazole ring in a different molecular scaffold, which led to a significant enhancement of anti-leukemic activity. nih.gov This suggests that the tetrazole ring in the this compound scaffold could be a key contributor to its potential biological activities. The similar electronic properties and hydrogen bonding capabilities of tetrazoles and triazoles allow them to interact with similar biological targets, but subtle differences in their geometry and metabolic stability can lead to profound differences in pharmacological outcomes.

Further bioisosteric modifications could involve replacing the benzene ring with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrazole, to explore new chemical space and potentially discover derivatives with improved activity profiles.

Conformational Analysis and its Correlation with Enhanced Biological Activity

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of this compound derivatives can provide valuable insights into the spatial arrangement of key pharmacophoric features and their influence on biological activity.

The rotational freedom around the single bonds connecting the benzene ring, the tetrazole ring, and the hydrazide moiety allows the molecule to adopt various conformations. The preferred conformation in a biological environment is the one that minimizes steric clashes and maximizes favorable interactions with the target. Computational modeling and techniques like X-ray crystallography can be employed to study the conformational preferences of these molecules.

For instance, the planarity of the molecule can be a crucial factor. A more planar conformation might facilitate better stacking interactions with aromatic residues in a binding pocket. The relative orientation of the tetrazole ring and the hydrazide group is also important, as these groups are likely to be involved in key hydrogen bonding or metal-coordinating interactions. Understanding the active conformation can guide the design of more rigid analogs that are "pre-organized" for binding, potentially leading to a significant increase in potency.

Computational and Molecular Modeling Investigations of 3 1h Tetrazol 1 Yl Benzohydrazide

Molecular Docking Analyses for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for understanding how a potential drug molecule, or ligand, might interact with a biological target, such as a protein or enzyme. For derivatives of 3-(1H-tetrazol-1-yl)benzohydrazide, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating the key interactions that govern binding affinity.

Researchers have explored the docking of various tetrazole and benzohydrazide (B10538) derivatives against a range of biological targets. For instance, studies on 5-substituted 1H-tetrazole derivatives have revealed their potential to interact with the CSNK2A1 receptor, a protein implicated in cancer. nih.gov The docking scores, which provide an estimate of the binding affinity, indicate that specific substitutions on the tetrazole ring can significantly influence how tightly the molecule binds to the receptor's active site. A more negative docking score generally suggests a stronger binding affinity. nih.gov

These analyses not only predict the binding energy but also visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, in the docking of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives with Aurora-A kinase, another cancer target, specific hydrogen bonds and hydrophobic interactions were identified as crucial for the inhibitory activity. nih.gov While this data is not for this compound itself, it provides a valuable framework for predicting how this specific compound might interact with similar biological targets. The tetrazole and benzohydrazide moieties are known to participate in such interactions, suggesting that this compound could also exhibit significant binding to various enzymes.

Table 1: Representative Molecular Docking Data for Tetrazole and Benzohydrazide Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | CSNK2A1 | -6.8687 | Not Specified in Abstract |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (10e) | Aurora-A Kinase | Not Specified in Abstract | Not Specified in Abstract |

| Benzofuran-tetrazole derivatives | TcAChE–E2020 complex | Not Specified in Abstract | Not Specified in Abstract |

| 2-(2-(5-phenyl-1H-tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide derivatives | Not Specified | -8.1 to -9.0 | Not Specified in Abstract |

Note: The data in this table is derived from studies on analogous compounds and is presented to illustrate the application of molecular docking. Specific docking studies on this compound are not yet widely available in the literature.

Quantum Chemical Calculations for Electronic Properties and Reactivity Descriptors (e.g., DFT, FMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. These methods can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and reactivity.

For tetrazole derivatives, DFT studies have been employed to understand the effect of different substituents on their electronic properties. nih.govnih.gov These calculations have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby influencing the molecule's reactivity. nih.govnih.gov For instance, a smaller HOMO-LUMO gap generally indicates a more reactive molecule.

Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, is often used in conjunction with DFT to predict the sites of electrophilic and nucleophilic attack. This information is crucial for understanding reaction mechanisms and designing new synthetic pathways. While specific DFT studies on this compound are not extensively reported, the principles derived from studies on related compounds can be applied. The tetrazole ring is known to be an electron-withdrawing group, which would influence the electron distribution across the entire molecule, including the benzohydrazide portion.

Table 2: Representative Quantum Chemical Data for Tetrazole Derivatives

| Compound/Derivative | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Tetrazole Derivatives | DFT | Not Specified | Not Specified | Not Specified |

| Thiazole-Based Hydrazones | DFT | Not Specified | Not Specified | Not Specified |

| Carborane and Tetrazole based compounds | DFT B3LYP/6-311+G* | Not Specified | Not Specified | Not Specified |

Note: This table illustrates the type of data obtained from quantum chemical calculations on related compounds. Specific values for this compound would require dedicated computational studies.

Predictive Modeling and Virtual Screening for Novel Active Compounds

The structural motif of this compound can serve as a scaffold for the design of new bioactive compounds. Predictive modeling and virtual screening are computational techniques that leverage existing knowledge of structure-activity relationships to identify novel molecules with desired biological activities.

Virtual screening involves the computational screening of large libraries of chemical compounds against a specific biological target. researchgate.netnih.gov This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the properties of known active compounds. The this compound scaffold could be used to generate a focused library of derivatives, which could then be virtually screened against various targets to identify potential hits. For example, virtual screening has been successfully used to discover novel inhibitors for enzymes like Pteridine Reductase 1 and the papain-like protease (PLpro) of SARS-CoV-2. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a predictive modeling technique that correlates the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of tetrazole or benzohydrazide derivatives, it is possible to predict the activity of new, unsynthesized compounds. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Dynamics Simulations for Understanding Complex Biological Interactions

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This allows for a more realistic understanding of how a ligand binds to its target and the conformational changes that may occur in both the ligand and the protein.

MD simulations have been used to study the stability of complexes between various tetrazole and benzohydrazide derivatives and their biological targets. researchgate.netnih.govresearchgate.net For example, simulations of benzofuran-tetrazole derivatives have provided insights into their potential as agents against Alzheimer's disease. researchgate.netnih.gov These simulations can reveal the persistence of key interactions, such as hydrogen bonds, over the course of the simulation, providing stronger evidence for the proposed binding mode.

For this compound, MD simulations could be used to study its interaction with a specific target identified through molecular docking. The simulation would provide information on the stability of the complex, the flexibility of the ligand within the binding site, and the role of water molecules in mediating interactions. This level of detail is crucial for optimizing the structure of the ligand to improve its binding affinity and selectivity. For instance, MD simulations have been employed to validate the stability of a VEGF–quinazolinone-1,2,3-triazole complex, supporting its potential as a VEGFR inhibitor. researchgate.net

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Advanced Analogues with Improved Selectivity

The development of advanced analogues of 3-(1H-tetrazol-1-yl)benzohydrazide with enhanced selectivity is a primary focus of ongoing research. The core concept involves modifying the chemical structure to optimize interactions with specific biological targets while minimizing off-target effects. The tetrazole ring, a key feature of this compound class, is recognized for its ability to act as a bioisostere for carboxylic acids and to coordinate with metal ions, making it a versatile scaffold for drug design. researchgate.net

Researchers are employing various synthetic strategies to create novel derivatives. These strategies often involve the hybridization of the tetrazole moiety with other pharmacologically active scaffolds to potentially enhance efficacy against both drug-sensitive and drug-resistant pathogens. researchgate.net For instance, the synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogues and their subsequent conversion to oxadiazole and triazole ring systems has been explored to generate compounds with potential antibacterial and antitubercular activities. nih.govresearchgate.net Similarly, the creation of novel 1,2,3-triazole derivatives linked to benzohydrazides has yielded potent α-glucosidase inhibitors, highlighting the versatility of this chemical backbone. nih.gov

The synthesis process for these advanced analogues can be complex, often involving multi-step reactions. For example, the synthesis of new pyrazolyl-1,2,3-triazoles and 1,2,3-triazol-4-yl-pyrazolylthiazoles has been achieved through a series of reactions starting from a precursor molecule. nih.gov These synthetic efforts are crucial for generating a diverse library of compounds that can be screened for improved selectivity and therapeutic potential.

Identification of Novel Therapeutic Indications and Molecular Targets

A significant area of future research is the identification of new diseases and molecular targets for which this compound and its derivatives may be effective. The inherent versatility of the benzohydrazide (B10538) and tetrazole moieties suggests a broad range of potential biological activities. thepharmajournal.com

One promising avenue is the exploration of these compounds as inhibitors of enzymes crucial for pathogen survival. For example, research has focused on the bacterial enzyme MurB, a key player in cell wall biosynthesis, as a potential target. researchgate.net The discovery of compounds that can effectively inhibit such targets could lead to the development of new antibacterial agents.

Another area of interest is the potential for these compounds to act as inhibitors of enzymes involved in metabolic diseases. The successful design of benzohydrazide-1,2,3-triazole derivatives as potent α-glucosidase inhibitors opens the door to their investigation as potential treatments for type 2 diabetes. nih.gov

Furthermore, the structural similarities of these compounds to known inhibitors of other enzymes, such as monoamine oxidase (MAO), suggest that they could be explored for neurological and psychiatric disorders. The design of thiazolylhydrazine-piperazine derivatives as selective MAO-A inhibitors provides a template for developing similar compounds with therapeutic potential in this area. semanticscholar.orgmdpi.com The ability of tetrazole-containing compounds to inhibit histone demethylases also points towards their potential application in cancer therapy. researchgate.net

In-depth Mechanistic Elucidation of Biological Actions

A deeper understanding of how this compound and its analogues exert their biological effects at a molecular level is crucial for their further development. Future research will focus on elucidating the precise mechanisms of action, including identifying the specific binding sites on their molecular targets and the downstream signaling pathways they modulate.

For instance, in the case of enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies, as performed for novel chalcones as MAO-B inhibitors and thiazolylhydrazine-piperazine derivatives as MAO-A inhibitors, provide valuable insights into the inhibitor-enzyme interactions. semanticscholar.org

Molecular docking studies have suggested that the tetrazole group can act as a competitor for the substrate at the active site of enzymes like KDM4 histone demethylases by binding to the metal ion. researchgate.net Investigating the binding modes of a series of molecules with modifications to the hydrazide and tetrazole rings can reveal different interactions within the active center of the enzyme. researchgate.net

For compounds exhibiting antimicrobial activity, mechanistic studies will aim to identify the specific cellular processes that are disrupted. This could involve investigating effects on cell wall synthesis, protein synthesis, or DNA replication in pathogenic microorganisms.

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

The use of advanced computational methods is becoming increasingly integral to the drug discovery process for compounds like this compound. These in silico techniques can significantly accelerate the identification and optimization of new drug candidates. mdpi.comnih.gov

Computational approaches such as virtual screening, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are powerful tools for predicting the biological activity and binding affinity of novel compounds. mdpi.com For example, molecular docking studies have been used to predict the binding energies of tetrazole derivatives with receptors like CSNK2A1, helping to identify promising candidates for further investigation. nih.gov

These computational models can guide the rational design of new analogues by predicting how structural modifications will affect their interaction with a specific target. nih.gov For instance, in silico studies can help in designing new thiazolylhydrazine-piperazine derivatives as selective MAO-A inhibitors by understanding their binding modes. semanticscholar.org Similarly, computational approaches have been used to identify novel tetrazole inhibitors of the bacterial enzyme MurB. researchgate.net

The integration of bioinformatics, cheminformatics, and systems biology will allow for a more holistic understanding of the biological effects of these compounds. nih.gov By analyzing large datasets and biological networks, researchers can identify potential new targets and predict polypharmacological effects. nih.gov Furthermore, computational toxicology can help in the early prediction of adverse effects, reducing the reliance on animal testing. nih.gov

Q & A

Q. Key Considerations :

- Solvent Choice : Ethanol is preferred for its polarity and boiling point (348 K), facilitating reflux.

- Catalysts : Triethylamine is often used to dehydrohalogenate acid chlorides in ketene-based syntheses .

- Yield Optimization : Prolonged reaction times (5–7 hours) and stoichiometric ratios (1:1 hydrazide:aldehyde) enhance product formation .

How can the molecular structure of this compound be confirmed experimentally?

Basic Question

Structural confirmation relies on:

- X-ray Crystallography : Single-crystal analysis provides bond lengths, angles, and packing motifs (e.g., monoclinic system with space group P21/n for related benzohydrazides) .

- Spectroscopy :

- NMR : Distinct peaks for NH (δ 8–10 ppm) and aromatic protons (δ 7–8 ppm).

- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C28H27N5O4: C 67.59%, N 14.08%) .

What computational methods are used to predict the reactivity and electronic properties of this compound?

Advanced Question

Density Functional Theory (DFT) at the 6-311G+(d,p) level is employed to:

- Calculate HOMO-LUMO gaps, indicating charge transfer potential .

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Validate experimental geometries (bond lengths ±0.02 Å vs. X-ray data) .

Case Study : DFT analysis of a triazole derivative revealed a planar conformation, aligning with crystallographic data and explaining its stability in biological systems .

How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticancer applications?

Advanced Question

SAR studies highlight:

- Tetrazole Position : 1H-tetrazol-1-yl substitution enhances hydrogen bonding with biological targets (e.g., COX-2 inhibition) .

- Hydrazide Modifications : Aromatic substituents (e.g., naphthalene) improve lipophilicity and membrane permeability, as seen in derivatives with IC50 values <10 μM against breast cancer cells .

- Hybrid Scaffolds : Coupling with chromones or triazoles increases π-π stacking interactions, critical for DNA intercalation .

Table 1 : Selected Derivatives and Bioactivities

| Derivative | Target | IC50/EC50 (μM) | Reference |

|---|---|---|---|

| Compound 9 | Breast Cancer | 8.2 | |

| 8e | Oxadiazolinyl | 49% yield | |

| 10a-d | Ketenes | 40–80% yield |

How can researchers resolve contradictions between computational predictions and experimental biological data for benzohydrazide derivatives?

Advanced Question

Discrepancies often arise from:

- Solvent Effects : DFT models may neglect solvation, leading to mismatched HOMO-LUMO vs. assay results.

- Conformational Flexibility : X-ray structures show rigid conformations, while MD simulations predict dynamic binding modes .

- QSAR Limitations : 3D-QSAR models may prioritize steric/electronic factors over metabolic stability, as observed in antimycobacterial studies where predicted PIC50 values excluded unstable candidates .

Strategy : Combine multi-parametric QSAR with molecular dynamics to account for solvent and flexibility .

What analytical challenges arise in characterizing impurities or byproducts during the synthesis of this compound?

Advanced Question

Common issues include:

- Co-elution in HPLC : Impurities like N-benzoylhydrazides (from ketene side reactions) require gradient elution for separation .

- Mass Spectrometry : Low-abundance byproducts (e.g., m/z 354.017 for chloro derivatives) demand high-resolution MS/MS .

- Crystallization Artifacts : Solvent choice (e.g., tetrahydrofuran vs. ethanol) affects polymorph formation, complicating X-ray analysis .

Mitigation : Use orthogonal techniques (NMR, LC-MS) and spiking experiments with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。